Methyl 4-amino-2-chloropyrimidine-5-carboxylate
Description
Methyl 4-amino-2-chloropyrimidine-5-carboxylate (CAS: 858269-13-3) is a pyrimidine derivative with the molecular formula C₆H₆ClN₃O₂. Its crystal structure, determined via X-ray diffraction, reveals a nearly planar pyrimidine ring (maximum deviation: 0.012 Å) and a monoclinic crystal system (space group Pc) . The molecule stabilizes through intramolecular N–H⋯O hydrogen bonds (between the amino and carbonyl groups) and intermolecular N–H⋯N hydrogen bonds, forming supramolecular chains along the [101] direction . This compound serves as a key intermediate in the synthesis of anti-tuberculosis agents . Its purity in commercial preparations is typically ≥95% .
Properties
IUPAC Name |
methyl 4-amino-2-chloropyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c1-12-5(11)3-2-9-6(7)10-4(3)8/h2H,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMYEORYRWNWDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677829 | |
| Record name | Methyl 4-amino-2-chloropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858269-13-3 | |
| Record name | Methyl 4-amino-2-chloropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The literature reveals that the synthesis of methyl 4-amino-2-chloropyrimidine-5-carboxylate typically proceeds via a multi-step process, often starting from simpler pyrimidine or pyrimidine precursor molecules. The most referenced method traces back to Ballard & Johnson (1942), which remains a basis for modern adaptations.
General Synthetic Strategy
The preparation generally involves:
- Construction of the pyrimidine core
- Introduction of the carboxylate ester group
- Selective chlorination
- Amination at the appropriate position
Detailed Synthetic Procedures
Ballard & Johnson Method (1942)
This classical approach, referenced in recent crystallographic studies, is considered authoritative for the synthesis of this compound.
Stepwise Procedure
| Step | Reaction Description | Typical Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of methyl 2-chloro-4,6-dihydroxypyrimidine-5-carboxylate | Cyclization of appropriate β-dicarbonyl compound with urea and methyl chloroformate | The carboxylate ester is introduced as methyl group at this stage |
| 2 | Chlorination at C-2 | Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) | Selective for the 2-position due to ring activation |
| 3 | Amination at C-4 | Ammonia or ammonium acetate in suitable solvent (e.g., methanol, ethanol) | Nucleophilic substitution of the 4-chloro group by amino group |
Summary Table: Ballard & Johnson Method
| Step | Starting Material | Key Reagent(s) | Condition | Product |
|---|---|---|---|---|
| 1 | β-dicarbonyl + urea | Methyl chloroformate | Reflux, solvent | Methyl 2-chloro-4,6-dihydroxypyrimidine-5-carboxylate |
| 2 | Above intermediate | POCl₃ or SOCl₂ | Heat, inert atm. | Methyl 2,4-dichloropyrimidine-5-carboxylate |
| 3 | Above intermediate | Ammonia or ammonium acetate | Room temp or mild heating | This compound |
Alternative Methods and Modifications
While the Ballard & Johnson method is foundational, modifications have been reported to improve yields or adjust for available starting materials:
- Direct Amination of Dichloro Intermediate: Some protocols prepare methyl 2,4-dichloropyrimidine-5-carboxylate and then selectively substitute the 4-chloro group with an amino group using aqueous ammonia or ammonium salts. The 2-chloro group is less reactive, allowing for selective amination.
- Variation in Esterification: The carboxylate ester can be introduced at different stages, depending on the availability of precursors and desired selectivity.
Research Findings and Structural Confirmation
Recent crystallographic studies confirm the structure and purity of the synthesized compound, noting that all non-hydrogen atoms are nearly coplanar and that an intramolecular N—H⋯O hydrogen bond stabilizes the molecule. These studies validate the synthetic procedures and confirm the identity of the product.
Comparative Data Table of Reported Methods
Note: Exact yields may vary depending on scale and purification; literature reports are generally in the 60–80% range for the final step.
Key Considerations and Practical Notes
- Selectivity: The 2-chloro group is less reactive than the 4-chloro, allowing for selective substitution at the 4-position.
- Purification: The product is typically purified by recrystallization from suitable solvents (e.g., ethanol or methanol).
- Characterization: Structural confirmation is achieved via NMR, IR, and especially X-ray crystallography, as reported in recent studies.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-chloropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Condensation Reactions: The compound can participate in condensation reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Catalysts: To facilitate various reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrimidine derivatives .
Scientific Research Applications
Pharmaceutical Development
Methyl 4-amino-2-chloropyrimidine-5-carboxylate serves as an intermediate in the synthesis of several pharmaceutical agents. Its derivatives have shown potential as:
- Antitumor Agents : Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells . The structural modifications enhance selectivity and efficacy, making them promising candidates for further development.
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound A | 0.013 | 19.3 |
| Compound B | 0.023 | 3.7 |
- Antiviral Drugs : Some derivatives have been investigated for their antiviral properties, particularly against viral infections where pyrimidine analogs are known to inhibit viral replication mechanisms .
Agrochemical Applications
In agrochemistry, this compound is utilized as a precursor for developing herbicides and fungicides. Its ability to modify plant growth regulators enhances agricultural productivity by controlling undesirable plant growth while promoting crop health.
Dye Synthesis
The compound is also used in the dye industry as a precursor for synthesizing various colored pigments. The presence of the amino group allows for further functionalization, leading to a wide range of dye products that are stable and effective in textile applications .
Case Studies
Several studies highlight the effectiveness of this compound in different applications:
- Anticancer Activity : A study demonstrated that specific derivatives exhibited an IC50 value as low as 0.013 µM against breast cancer cells, indicating strong potential as anticancer agents .
- Pesticide Development : Research into its use as a building block for new herbicides showed promising results in controlling weed species without adversely affecting crop yields .
Mechanism of Action
The mechanism of action of Methyl 4-amino-2-chloropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
Ethyl 4-amino-2-chloropyrimidine-5-carboxylate (CAS: 71406-78-5)
- Structural Features: The ethyl ester analog replaces the methyl group with an ethyl chain.
- Hydrogen Bonding : Like the methyl derivative, it likely forms intermolecular N–H⋯N bonds, but the ethyl group may disrupt chain continuity compared to the methyl analog .
- Applications : Used as a pharmaceutical intermediate, though its specific role in drug synthesis is less documented than the methyl derivative .
- Purity : Available at 97% purity in commercial sources .
5-Bromo-2-chloropyrimidin-4-amine (CAS: Not specified)
- Structural Features : Replaces the methyl carboxylate group with a bromine atom. The pyrimidine ring remains planar (r.m.s. deviation: 0.087 Å) .
- Hydrogen Bonding : Forms a 2D supramolecular network via N–H⋯N bonds, contrasting with the 1D chains of the methyl carboxylate derivative .
- Applications : Primarily a halogenated precursor for further functionalization in medicinal chemistry .
Methyl 2-chloropyrimidine-5-carboxylate (CAS: 287714-35-6)
- Structural Features: Lacks the amino group at the 4-position, reducing hydrogen-bonding capacity.
- Hydrogen Bonding: Limited to weaker interactions (e.g., C–H⋯O), resulting in less stable crystal packing .
- Applications: Used in synthesis but less biologically relevant due to the absence of the amino group .
Methyl 5-amino-6-chloropyridine-3-carboxylate (CAS: 211915-96-7)
- Structural Features : A pyridine (6-membered ring with one nitrogen) derivative instead of pyrimidine (6-membered ring with two nitrogens).
- Hydrogen Bonding : Similar intramolecular N–H⋯O bonds but distinct intermolecular interactions due to ring geometry differences .
- Applications : Likely employed in heterocyclic chemistry but with divergent pharmacological targets compared to pyrimidine analogs .
Comparative Data Table
Key Findings and Implications
Amino vs. Non-Amino Derivatives: The presence of the –NH₂ group in this compound enhances hydrogen-bonding capacity, critical for stabilizing crystal structures and biological activity .
Ester Group Impact : Methyl esters generally offer better crystallinity than ethyl analogs due to reduced steric hindrance .
Halogenation Effects : Bromine substitution (as in 5-Bromo-2-chloropyrimidin-4-amine) increases molecular weight and polarizability, influencing solubility and reactivity .
Biological Activity
Methyl 4-amino-2-chloropyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a pyrimidine ring with an amino group at the 4-position and a carboxylate group at the 5-position, along with a chlorine substituent at the 2-position. These functional groups contribute to its reactivity and biological properties.
1. Antiviral Activity
Research indicates that pyrimidine derivatives, including this compound, exhibit antiviral properties. In vitro studies have shown moderate activity against herpes simplex virus type 1 (HSV-1) and influenza A virus (H1N1) . The compound's mechanism involves interference with viral replication processes, although it is less effective than standard antiviral agents like acyclovir.
| Virus Type | IC50 (µM) | Selectivity Index |
|---|---|---|
| HSV-1 | 92 | <8 |
| Influenza A (H1N1) | 705 | <8 |
2. Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against various bacterial strains. It is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . The compound acts by inhibiting bacterial cell wall synthesis and protein translation.
3. Antitumor Activity
Studies have revealed that this compound possesses antitumor properties, showing cytotoxic effects on several cancer cell lines, including HeLa and MCF-7 cells. The mechanism is believed to involve the induction of apoptosis through the activation of caspase pathways .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 45 |
| MCF-7 | 50 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in nucleotide synthesis, thereby affecting DNA replication and RNA transcription.
- Interference with Protein Synthesis : By disrupting ribosomal function, it can impede protein synthesis necessary for cell growth and proliferation.
Case Study 1: Antiviral Efficacy
A study conducted on the antiviral efficacy of this compound against HSV-1 showed that while the compound exhibited some antiviral activity, it was significantly less effective than acyclovir. The study highlighted the need for further modifications to enhance its potency .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, this compound was tested against a panel of bacteria. Results indicated a broad spectrum of activity with minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL for various strains .
Q & A
Q. What are the optimal synthetic routes for Methyl 4-amino-2-chloropyrimidine-5-carboxylate, and how can reaction conditions be tailored to improve yield?
The compound is synthesized via nucleophilic substitution or condensation reactions. For example, chlorination of precursor pyrimidines using phosphoryl chloride (POCl₃) under reflux conditions is common . Optimizing temperature (80–100°C), solvent choice (DMF or acetonitrile), and stoichiometric ratios of reagents (e.g., NH₄OAc for amination) can enhance yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical to isolate high-purity product .
Q. How is the structural integrity of this compound validated?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Key parameters include bond lengths (e.g., C–Cl: ~1.73 Å, C–O: ~1.21 Å) and planarity of the pyrimidine ring . Complementary techniques:
- NMR : ¹H NMR (DMSO-d₆) shows characteristic signals: δ 8.3 ppm (pyrimidine H), δ 3.8 ppm (methyl ester), and δ 6.9 ppm (NH₂) .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O ester), ~1600 cm⁻¹ (C=N pyrimidine), and ~3400 cm⁻¹ (N–H stretch) .
Q. What are the stability considerations for this compound under varying storage conditions?
The compound is hygroscopic and light-sensitive. Storage in amber vials under inert gas (N₂/Ar) at 2–8°C minimizes decomposition. Stability studies using HPLC (C18 column, acetonitrile/water mobile phase) monitor degradation products like hydrolysis of the ester group to carboxylic acid .
Advanced Research Questions
Q. How do intermolecular interactions in the crystal lattice influence the compound’s physicochemical properties?
SCXRD reveals a planar pyrimidine ring stabilized by N–H⋯N and N–H⋯O hydrogen bonds, forming chains that enhance thermal stability . Computational modeling (DFT) can predict packing efficiency and melting points. For example, hydrogen bond strengths (∼25–30 kJ/mol) correlate with observed high melting points (>200°C) .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
The electron-withdrawing chlorine and ester groups activate the pyrimidine ring for nucleophilic attack. Kinetic studies (e.g., monitoring by LC-MS) show that substitution at the C2 position proceeds via an SNAr mechanism, with rate dependence on solvent polarity and nucleophile strength (e.g., amines vs. alkoxides) . Solvent effects (DMF > THF) and catalysis (e.g., K₂CO₃) further modulate reactivity .
Q. How can computational methods predict the compound’s pharmacokinetic profile in tuberculosis drug development?
Molecular docking (AutoDock Vina) against Mycobacterium tuberculosis targets (e.g., InhA enzyme) identifies binding affinities. ADMET predictions (SwissADME) highlight moderate solubility (LogP ~1.5) and potential hepatic metabolism via esterase cleavage .
Q. How should researchers resolve contradictions in spectroscopic vs. crystallographic data?
Discrepancies may arise from polymorphism or dynamic effects in solution. For example, NMR may suggest rotational flexibility of the methyl ester, while SCXRD shows a fixed conformation. Multi-technique validation (e.g., variable-temperature NMR, PXRD) and DFT-based conformational analysis reconcile such differences .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
